molecular formula C12H11N3S B12900691 6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole CAS No. 66894-15-3

6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole

Cat. No.: B12900691
CAS No.: 66894-15-3
M. Wt: 229.30 g/mol
InChI Key: OEULIVRJBZXSBE-UHFFFAOYSA-N
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Description

6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds with medicinal properties . This compound features a fused ring system combining thiazole and triazole moieties, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile, and the product is purified by recrystallization or chromatography.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic nitrogen atoms. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic core .

Mechanism of Action

The mechanism of action of 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes or receptors involved in disease processes. The compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules contributes to its biological activity .

Comparison with Similar Compounds

Similar compounds to 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole include other thiazole and triazole derivatives, such as:

    2-(p-tolyl)thiazole: Lacks the triazole ring but shares the thiazole core.

    6-methyl-2-(p-tolyl)triazole: Lacks the thiazole ring but shares the triazole core.

    Thiazolo[3,2-b][1,2,4]triazole derivatives: Compounds with different substituents on the thiazole or triazole rings.

The uniqueness of 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole lies in its fused ring system, which imparts distinct chemical and biological properties compared to its individual thiazole or triazole counterparts .

Properties

CAS No.

66894-15-3

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

6-methyl-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C12H11N3S/c1-8-3-5-10(6-4-8)11-13-12-15(14-11)9(2)7-16-12/h3-7H,1-2H3

InChI Key

OEULIVRJBZXSBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C

Origin of Product

United States

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